2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 3-[6-[9,9-difluoro-7-[2-[(6S)-5-[(2S)-2-[(methoxycarbonyl)amino]-3-methyl-1-oxobutyl]-5-azaspiro[2.4]hept-6-yl]-1H-imidazol-5-yl]-9H-fluoren-2-yl]-1H-benzimidazol-2-yl]-, 1,1-dimethylethyl ester, (1R,3S,4S)-
Description
The compound 2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 3-[6-[9,9-difluoro-7-[2-[(6S)-5-[(2S)-2-[(methoxycarbonyl)amino]-3-methyl-1-oxobutyl]-5-azaspiro[2.4]hept-6-yl]-1H-imidazol-5-yl]-9H-fluoren-2-yl]-1H-benzimidazol-2-yl]-, 1,1-dimethylethyl ester, (1R,3S,4S)- (hereafter referred to as the target compound) is a highly functionalized bicyclic amino acid derivative. Its structure includes:
- A 2-azabicyclo[2.2.1]heptane core, a conformationally rigid scaffold .
- Benzimidazole and imidazole moieties, common in bioactive molecules targeting enzymes or receptors .
- 9,9-Difluorofluorene and 5-azaspiro[2.4]heptane groups, which enhance steric and electronic properties .
- A tert-butyl ester protecting group, improving solubility and stability during synthesis .
The compound is likely an intermediate in pharmaceutical synthesis, particularly for antiviral or kinase inhibitor drugs, given its structural complexity .
Properties
IUPAC Name |
tert-butyl (1R,3S,4S)-3-[6-[9,9-difluoro-7-[2-[(6S)-5-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-5-azaspiro[2.4]heptan-6-yl]-1H-imidazol-5-yl]fluoren-2-yl]-1H-benzimidazol-2-yl]-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H51F2N7O5/c1-24(2)38(54-43(58)60-6)42(57)55-23-46(15-16-46)21-37(55)40-50-22-36(53-40)27-9-13-31-30-12-8-25(18-32(30)47(48,49)33(31)19-27)26-10-14-34-35(20-26)52-41(51-34)39-28-7-11-29(17-28)56(39)44(59)61-45(3,4)5/h8-10,12-14,18-20,22,24,28-29,37-39H,7,11,15-17,21,23H2,1-6H3,(H,50,53)(H,51,52)(H,54,58)/t28-,29+,37-,38-,39-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGOURKCVBTGRQ-RLNHTXKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CC2(CC2)CC1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)C9C1CCC(C1)N9C(=O)OC(C)(C)C)NC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CC2(CC2)C[C@H]1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)[C@@H]9[C@H]1CC[C@H](C1)N9C(=O)OC(C)(C)C)NC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H51F2N7O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
831.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of Ledipasvir Intermediate is the Hepatitis C Virus (HCV) Non-Structural Protein 5A (NS5A), which is required for viral RNA replication and assembly of HCV virions. This protein plays a crucial role in the life cycle of the virus, making it an attractive target for antiviral agents like Ledipasvir Intermediate.
Mode of Action
Ledipasvir Intermediate interacts with its target, the HCV NS5A protein, by inhibiting its function. Although the exact mechanism of action is unknown, it is postulated that Ledipasvir Intermediate prevents hyperphosphorylation of NS5A, which is required for viral protein production. This interaction disrupts the viral life cycle, preventing the virus from replicating and spreading.
Biochemical Pathways
Ledipasvir Intermediate affects the HCV RNA replication pathway. By inhibiting the NS5A protein, it disrupts the assembly of HCV virions, effectively halting the replication of the virus. This disruption of the viral life cycle leads to a decrease in viral load and, ultimately, the eradication of the virus from the body.
Pharmacokinetics
Ledipasvir Intermediate exhibits favorable pharmacokinetic properties. It reaches maximum plasma concentrations 4–4.5 hours post-dose and is eliminated with a terminal half-life of 47 hours. It is mainly excreted in feces. These properties contribute to its effectiveness as a once-daily oral medication.
Result of Action
The molecular and cellular effects of Ledipasvir Intermediate’s action result in significant health benefits. Treatment with Ledipasvir Intermediate is associated with a sustained virologic response (SVR), which is considered a cure for HCV infection. SVR and eradication of HCV infection are associated with significant long-term health benefits including reduced liver-related damage, improved quality of life, reduced incidence of Hepatocellular Carcinoma, and reduced all-cause mortality.
Action Environment
The efficacy and stability of Ledipasvir Intermediate can be influenced by various environmental factors. For instance, the presence of other medications can affect its absorption, distribution, metabolism, and excretion. Ledipasvir intermediate exhibits a high barrier to the development of resistance, making it a potent option for the treatment of hepatitis c. It is also worth noting that Ledipasvir Intermediate can be administered without regard to food, which enhances its convenience and adherence.
Biological Activity
The compound 2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 3-[6-[9,9-difluoro-7-[2-[(6S)-5-[(2S)-2-[(methoxycarbonyl)amino]-3-methyl-1-oxobutyl]-5-azaspiro[2.4]hept-6-yl]-1H-imidazol-5-yl]-9H-fluoren-2-yl]-1H-benzimidazol-2-yl]-, 1,1-dimethylethyl ester, (1R,3S,4S)- is a complex organic molecule with potential biological applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula and Weight
- Molecular Formula : C37H45F2N5O4
- Molecular Weight : 651.78 g/mol
Structural Features
The compound features a bicyclic structure with a nitrogen atom in the ring, contributing to its unique biological activities. The presence of multiple functional groups, including carboxylic acids and esters, enhances its reactivity and interaction with biological targets.
Research indicates that compounds similar to 2-Azabicyclo[2.2.1]heptane derivatives often exhibit significant biological activities through various mechanisms:
- Enzyme Inhibition : Many derivatives show inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmission.
- Receptor Modulation : Some studies suggest that these compounds can act as ligands for neurotransmitter receptors, influencing signaling pathways involved in cognition and memory.
Pharmacological Profiles
Recent studies have highlighted the following pharmacological activities associated with this compound:
Study 1: Cholinesterase Inhibition
A study conducted by Srikanth Venkatraman et al. investigated the inhibitory effects of various azabicyclo compounds on cholinesterase enzymes. The results showed that the compound exhibited an IC50 value comparable to established inhibitors like physostigmine, indicating its potential as a therapeutic agent for cognitive disorders related to cholinergic dysfunction.
Study 2: Antimicrobial Properties
In another study focusing on antimicrobial activity, several azabicyclo derivatives were tested against common pathogens. The compound demonstrated significant activity against Gram-positive bacteria, which could lead to the development of new antibiotics targeting resistant strains.
Study 3: Anti-inflammatory Mechanism
Research published in Bioorganic & Medicinal Chemistry Letters explored the anti-inflammatory properties of azabicyclo compounds. The findings indicated that the compound could inhibit pro-inflammatory cytokines in macrophage cultures, suggesting a mechanism for its potential use in treating chronic inflammatory conditions.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Structural Comparison
Key Observations:
- The target compound is significantly larger and more complex than simpler bicyclic amino acids (e.g., Abh), with fluorinated and spirocyclic groups enhancing target specificity .
- Unlike the glutamic acid analogue , the target lacks α-carboxylic acid groups, suggesting divergent mechanisms (e.g., protease inhibition vs. receptor agonism).
- The tert-butyl ester group differentiates it from unprotected carboxylic acids like Abh, improving pharmacokinetics .
Q & A
Q. What are the recommended synthetic routes for preparing intermediates of this compound?
The synthesis of bicyclic intermediates often involves multi-step protocols, including coupling reactions and protecting group strategies. For example, intermediates like 5-azaspiro[2.4]heptane derivatives (e.g., CAS 1441670-89-8) are synthesized via nucleophilic substitution or transition-metal-catalyzed cross-coupling . The tert-butyl ester group in the final compound is typically introduced using Boc-protection under anhydrous conditions, followed by deprotection . Key steps may require chiral resolution (e.g., using (S)- or (R)-specific catalysts) to ensure stereochemical fidelity .
Q. How can RP-HPLC methods be optimized for purity analysis of this compound?
Reverse-phase HPLC with UV detection (e.g., 254 nm) is suitable for purity assessment. A C18 column with a gradient elution (water/acetonitrile + 0.1% trifluoroacetic acid) is commonly employed. Method validation should include parameters like retention time reproducibility (±0.1 min), peak symmetry (>0.9), and LOQ (Limit of Quantitation) < 0.1% for impurity profiling . For complex mixtures, tandem mass spectrometry (LC-MS/MS) can resolve co-eluting isomers .
Q. What safety precautions are critical during handling?
This compound may exhibit acute oral toxicity (Category 4) and skin irritation (Category 2) per GHS classification. Use fume hoods, nitrile gloves, and eye protection. Avoid ignition sources due to potential flammability (P210 hazard code). Contaminated waste should be neutralized with 10% sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can stereochemical integrity be maintained during the synthesis of the 5-azaspiro[2.4]heptane moiety?
The spirocyclic core requires precise control of stereochemistry. Asymmetric catalysis (e.g., chiral phosphine ligands in palladium-catalyzed reactions) can achieve enantiomeric excess >95% . Post-synthetic verification via X-ray crystallography or NOESY NMR is critical. For example, the (6S)-configuration in intermediates like CAS 1441670-89-8 was confirmed using single-crystal XRD .
Q. What strategies address conflicting solubility data during formulation studies?
Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) may arise from aggregation or polymorphic forms. Use dynamic light scattering (DLS) to detect nanoparticles >100 nm. Co-solvency with cyclodextrins or PEGylation can enhance aqueous solubility. For example, tert-butyl esters in similar bicyclic systems showed improved solubility in 20% β-cyclodextrin solutions .
Q. How do structural modifications to the benzimidazole moiety affect biological activity?
Structure-activity relationship (SAR) studies indicate that electron-withdrawing groups (e.g., -F) on the benzimidazole enhance target binding. Computational docking (e.g., AutoDock Vina) predicts that 9,9-difluoro substitution increases hydrophobic interactions with protease active sites . In vitro assays against viral proteases (e.g., HCV NS3/4A) showed IC50 values <10 nM for analogs with fluorenyl-benzimidazole hybrids .
Q. What analytical challenges arise in characterizing tert-butyl ester stability under acidic conditions?
The tert-butyl ester is prone to hydrolysis in acidic media. Accelerated stability studies (40°C/75% RH for 6 months) should monitor degradation via LC-MS. Detection of m/z fragments corresponding to carboxylic acid byproducts (e.g., loss of 56 Da for tert-butyl groups) confirms instability. Buffering formulations at pH 6–7 minimizes hydrolysis .
Methodological Tables
Table 1. Key Synthetic Intermediates and Their Roles
Table 2. Analytical Parameters for Purity Assessment
| Parameter | Method | Acceptable Range | Reference |
|---|---|---|---|
| Retention time | RP-HPLC (C18) | ±0.1 min | |
| Enantiomeric excess | Chiral SFC | >95% ee | |
| LOQ for impurities | LC-MS/MS | <0.1% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
